N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine
Overview
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 5,7-dimethyl-1,3-benzothiazole with N-methylglycine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The specific details of the reaction conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure the final product meets the required specifications. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the quality of the product.
Chemical Reactions Analysis
Types of Reactions: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound may be used to study enzyme interactions and protein-ligand binding.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide
Uniqueness: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(5,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-8(2)11-9(5-7)13-12(17-11)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWYWFPVUYBQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(C)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217087 | |
Record name | Glycine, N-(5,7-dimethyl-2-benzothiazolyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-18-8 | |
Record name | Glycine, N-(5,7-dimethyl-2-benzothiazolyl)-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-(5,7-dimethyl-2-benzothiazolyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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